Tuned Lipophilicity vs. Non-Fluorinated Analogs
This compound exhibits a higher molecular weight (MW: 214.07 g/mol) and a significantly lower calculated partition coefficient (LogP: 0.81810) compared to its closest non-fluorinated analog, 2-(methylthio)phenylboronic acid (MW: 168.02 g/mol, LogP: 2.08) . This quantitative difference arises from the introduction of the polar carbon-fluorine bond. The fluorine atom not only increases the molecular size but also strongly reduces lipophilicity, a key parameter influencing membrane permeability and solubility in biological and material science contexts [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.81810 |
| Comparator Or Baseline | 2-(Methylthio)phenylboronic acid (CAS 168618-42-6): LogP = 2.08 |
| Quantified Difference | A reduction in LogP of ~1.26 units, indicating a >10-fold decrease in octanol-water partition coefficient. |
| Conditions | Calculated values based on standard cheminformatics models as reported on Chemsrc. |
Why This Matters
This specific LogP value is critical for procurement decisions in drug discovery, as it predicts a vastly different ADME profile for the resulting coupled products, directly impacting lead optimization strategies.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. View Source
